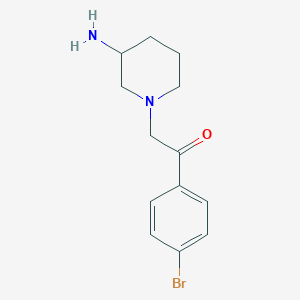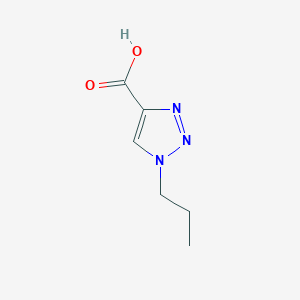
3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde
Descripción general
Descripción
3-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehyde is a chemical compound characterized by its adamantane core, a highly symmetrical, cage-like structure, and a pyrazole ring, a five-membered heterocyclic aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of adamantan-1-ylamine with appropriate reagents to form the pyrazole ring. One common method is the reaction of adamantan-1-ylamine with formyl chloride under controlled conditions to yield the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure purity and yield. Continuous flow reactors and automated systems are often employed to optimize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The hydrogen atoms on the adamantane core can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Adamantan-1-yl-pyrazole-5-carboxylic acid.
Reduction: Adamantan-1-yl-pyrazoline.
Substitution: Adamantan-1-yl-pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde is used as a building block for synthesizing more complex molecules. Its adamantane core provides steric hindrance, making it useful in the design of enzyme inhibitors and other bioactive compounds.
Biology: In biological research, this compound has been studied for its potential antibacterial and antifungal properties. Its unique structure allows it to interact with microbial cell membranes, disrupting their function.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to bind to specific molecular targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism by which 3-(adamantan-1-yl)-1H-pyrazole-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The adamantane core can bind to enzymes and receptors, altering their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, further enhancing its biological activity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in bacterial cell wall synthesis.
Receptors: It can bind to receptors on microbial cell membranes, disrupting their function.
Comparación Con Compuestos Similares
Adamantane derivatives: Other compounds with adamantane cores, such as 1-adamantylamine and 1-adamantylmethanol.
Pyrazole derivatives: Other pyrazole-based compounds, such as 3,5-dimethylpyrazole and 4-phenylpyrazole.
Uniqueness: 3-(Adamantan-1-yl)-1H-pyrazole-5-carbaldehyde stands out due to its combination of the adamantane core and the pyrazole ring. This unique structure provides both steric hindrance and functional versatility, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
5-(1-adamantyl)-1H-pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-8-12-4-13(16-15-12)14-5-9-1-10(6-14)3-11(2-9)7-14/h4,8-11H,1-3,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWMHABTLFVRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine](/img/structure/B1527361.png)
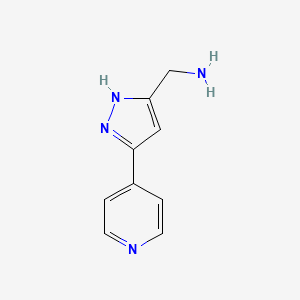
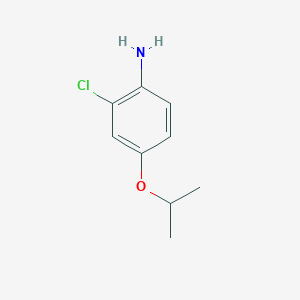
![3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1527366.png)
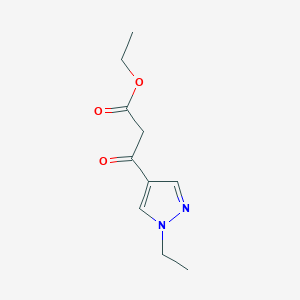
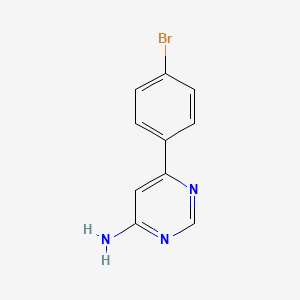
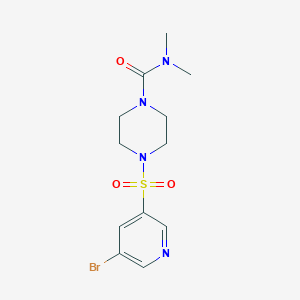
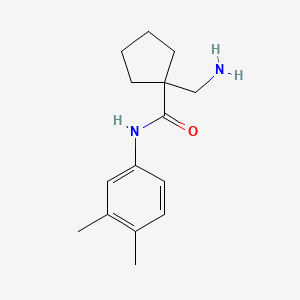
![3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide](/img/structure/B1527373.png)
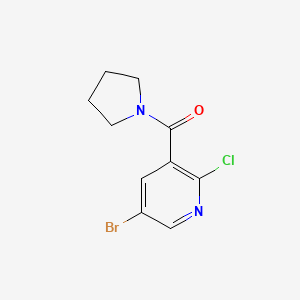
![1-[(5-Bromofuran-2-yl)methyl]piperidin-3-ol](/img/structure/B1527375.png)
